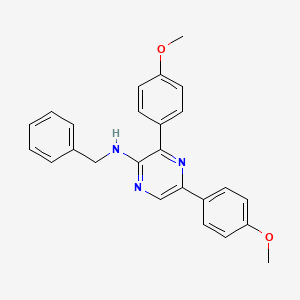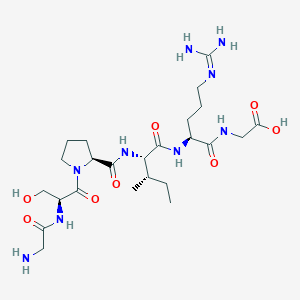![molecular formula C17H19NO2 B14258593 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide CAS No. 442669-65-0](/img/structure/B14258593.png)
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with a suitable precursor that introduces the hydroxy and phenyl groups. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
科学研究应用
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
- N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzamide
Uniqueness
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
442669-65-0 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(16(19)14-9-5-3-6-10-14)18(2)17(20)15-11-7-4-8-12-15/h3-13,16,19H,1-2H3/t13-,16+/m0/s1 |
InChI 键 |
RLEBYZJBMZZXSZ-XJKSGUPXSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


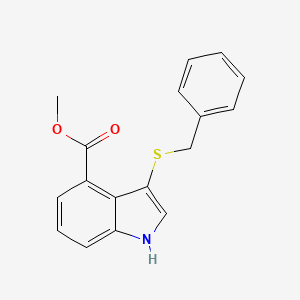
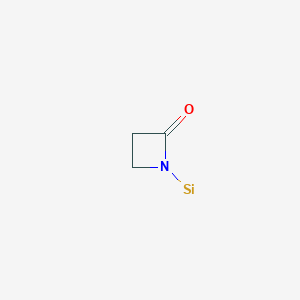

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
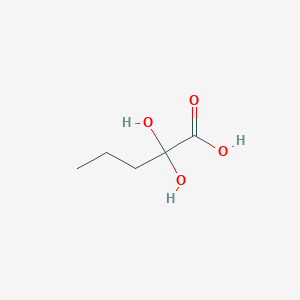
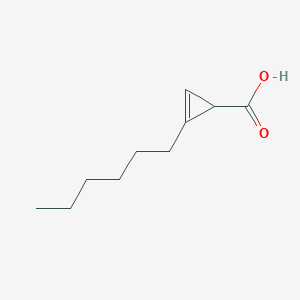
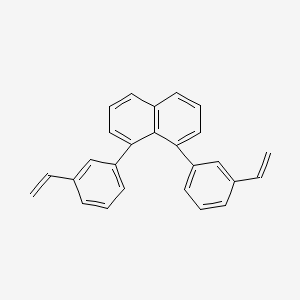
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)

![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
